molecular formula C21H28N4O6S2 B6518934 N-{4-[(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)sulfamoyl]phenyl}acetamide CAS No. 933218-30-5

N-{4-[(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)sulfamoyl]phenyl}acetamide

Cat. No. B6518934
CAS RN: 933218-30-5
M. Wt: 496.6 g/mol
InChI Key: UXVMSHNGFIFZSI-UHFFFAOYSA-N
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Description

The compound “N-{4-[(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)sulfamoyl]phenyl}acetamide” is a synthetic piperazine derivative . It has been studied for its efficacy as an acetylcholinesterase inhibitor (AChEI), which is significant in the context of Alzheimer’s disease . The compound has shown potential in in silico and in vitro studies .

Scientific Research Applications

Mucoprotective Effects in Methotrexate-Induced Intestinal Mucositis (IM)

Aza-Michael Addition Reaction and Functionalization

Neuroprotective Effects Against Aluminium-Induced Neurotoxicity

Synthetic Applications

Mechanism of Action

Target of Action

The compound N-{4-[(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)sulfamoyl]phenyl}acetamide, also referred to as B8, has been studied for its potential therapeutic effects . The primary targets of this compound appear to be related to the suppression of oxidative stress and inflammatory markers . It has been shown to have a significant effect on the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB) .

Mode of Action

The compound interacts with its targets by downregulating the mRNA expression of TNF-α, COX-2, IL-6, IL-1β, and NF-κB, and concurrently upregulating IL-10 expression . This results in a decrease in inflammation and oxidative stress, which are key factors in the pathogenesis of many diseases .

Biochemical Pathways

The affected pathways primarily involve the inflammatory response and oxidative stress. By downregulating pro-inflammatory cytokines and upregulating anti-inflammatory cytokines, the compound can modulate the inflammatory response . Additionally, it can mitigate oxidative stress by affecting markers such as glutathione (GSH), superoxide dismutase (SOD), malondialdehyde (MDA), and catalase .

Result of Action

The compound’s action results in a significant reduction in diarrhea score, mitigation of weight loss, increased feed intake, and survival rate in a dose-dependent manner . It also exhibits a mucoprotective effect evident through the mitigation of villus atrophy, crypt hypoplasia, diminished crypt mitotic figures, and mucin depletion . Furthermore, it improves the luminal microflora profile by augmenting the growth of Lactobacillus spp. and reducing the number of pathogenic bacteria (E. coli) .

Action Environment

The environment in which the compound acts can influence its efficacy and stability. It’s worth noting that the compound’s effects have been studied in the context of methotrexate-induced intestinal mucositis in mice , suggesting that the compound’s efficacy may be influenced by factors such as the presence of other drugs and the specific disease state.

properties

IUPAC Name

N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O6S2/c1-17(26)23-18-3-9-21(10-4-18)33(29,30)22-11-16-32(27,28)25-14-12-24(13-15-25)19-5-7-20(31-2)8-6-19/h3-10,22H,11-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVMSHNGFIFZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)sulfamoyl)phenyl)acetamide

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